Lipophilicity Advantage: XLogP3 of −0.1 Compared to Pyridin-2-yl and Benzimidazol-2-yl Piperazines
The computed XLogP3 of 1-(1H-imidazol-2-yl)piperazine is −0.1 [1]. For the common comparator 1-(pyridin-2-yl)piperazine, XLogP3 is 0.2, indicating higher lipophilicity [2]. For 1-(1H-benzo[d]imidazol-2-yl)piperazine, the XLogP3 is approximately 1.5 [3]. The lower lipophilicity of the target compound translates to better aqueous solubility and a more favorable fragment-like property profile (rule-of-three compliance) [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −0.1 |
| Comparator Or Baseline | 1-(pyridin-2-yl)piperazine XLogP3 = 0.2; 1-(1H-benzo[d]imidazol-2-yl)piperazine XLogP3 ≈ 1.5 |
| Quantified Difference | ΔXLogP3 = 0.3 (vs pyridine analog); ΔXLogP3 ≈ 1.6 (vs benzimidazole analog) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Lower logP is directly associated with reduced off-target toxicity risk and better fragment screening progression; a difference of ≥0.3 log units can substantially alter solubility and permeability classification in early drug discovery.
- [1] PubChem Compound Summary for CID 22361242, 1-(1H-imidazol-2-yl)piperazine. National Library of Medicine. View Source
- [2] PubChem Compound Summary for CID 688169, 1-(pyridin-2-yl)piperazine. National Library of Medicine. View Source
- [3] PubChem Compound Summary for CID 229564, 1-(1H-benzo[d]imidazol-2-yl)piperazine. National Library of Medicine. View Source
